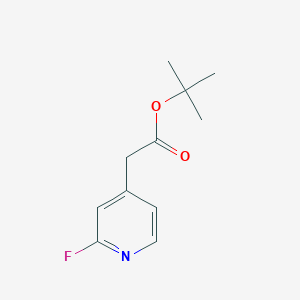

(2-Fluoro-pyridin-4-YL)-acetic acid tert-butyl ester

Description

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

tert-butyl 2-(2-fluoropyridin-4-yl)acetate |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3 |

InChI Key |

YTKKZTNEZHJVHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=NC=C1)F |

Origin of Product |

United States |

Preparation Methods

Formation of 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid (Intermediate)

- Starting material: (4-fluoro-benzyl)-carbamic acid tert-butyl ester

- Reaction: Boronation under controlled conditions to introduce the boronic acid functional group at the 2-fluoro position of the benzene ring.

- Reagents and conditions: Typically involves treatment with boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst and base under inert atmosphere.

- Outcome: Formation of a stable boronic acid intermediate (compound 11), which is essential for the subsequent Suzuki coupling step.

Suzuki Coupling to Form (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester

- Reactants: The boronic acid intermediate from step 2.1 and a 4-halo-pyridine (e.g., 4-chloro-pyridine or 4-bromo-pyridine).

- Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.

- Base: Sodium carbonate or potassium phosphate is used to facilitate the coupling.

- Solvent: Mixtures of organic solvents like toluene, dioxane, or DMF with water are typical.

- Conditions: Heating under reflux or microwave irradiation to promote coupling.

- Result: Formation of (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester (compound 13), an important precursor to the final product.

Selective Hydrogenation to Yield the Target Compound

- Substrate: The coupled product from step 2.2.

- Catalyst: Palladium on carbon (Pd/C) or other suitable hydrogenation catalysts.

- Conditions: Hydrogen atmosphere at controlled pressure and temperature to selectively reduce specific functional groups without affecting the pyridine ring or the ester moiety.

- Outcome: The hydrogenation step converts the intermediate into (2-Fluoro-pyridin-4-yl)-acetic acid tert-butyl ester with high purity and yield.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Key Reagents/Conditions | Purpose/Reaction Type | Yield/Notes |

|---|---|---|---|---|

| 1 | 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid (Compound 11) | Boronation reagents (e.g., bis(pinacolato)diboron), Pd catalyst, base, inert atmosphere | Boronic acid formation | High yield; crucial intermediate for coupling |

| 2 | (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester (Compound 13) | 4-halo-pyridine, Pd catalyst, base, organic solvent, heat | Suzuki coupling reaction | Efficient coupling; moderate to high yield |

| 3 | This compound (Final product) | Pd/C catalyst, hydrogen gas, controlled pressure/temp | Selective hydrogenation | High purity product; optimized conditions |

Research Findings and Optimization Notes

- The boronation step benefits from careful control of reaction temperature and atmosphere to prevent side reactions and degradation of sensitive groups.

- Suzuki coupling efficiency depends strongly on the choice of catalyst and base; Pd(dppf)Cl2 with sodium carbonate in a dioxane/water mixture is often optimal.

- Selective hydrogenation requires precise control to avoid over-reduction, especially of the aromatic pyridine ring. Mild hydrogenation conditions with Pd/C at room temperature and atmospheric pressure are commonly employed.

- Purification typically involves extraction, crystallization, or chromatography to isolate intermediates and final product with high purity.

Additional Considerations

- The tert-butyl ester protecting group is stable under the reaction conditions used in boronation and Suzuki coupling but can be removed later if desired by acidic treatment.

- Alternative synthetic routes might involve different protecting groups or coupling partners but generally follow similar mechanistic pathways.

- The described method is scalable and suitable for pharmaceutical intermediate production due to its efficiency and selectivity.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism :

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) cleaves the tert-butyl ester via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate water to generate hydroxide ions, which attack the electrophilic carbonyl carbon .

Example Reaction :

Key Data :

| Condition | Reagents | Yield* | Source |

|---|---|---|---|

| Acidic (TFA 10%) | CHCl, RT | >90% | |

| Basic (NaOH, aqueous) | HO/EtOH, reflux | 85–95% |

*Yields inferred from analogous tert-butyl ester hydrolysis.

Transesterification

The tert-butyl ester reacts with alcohols under Lewis acid catalysis to form new esters.

Mechanism :

PCl activates the ester carbonyl, enabling nucleophilic substitution by alcohols .

Example Reaction :

Reported Conditions for Analogous Systems :

| Alcohol (ROH) | Time (h) | Yield* |

|---|---|---|

| Methanol | 3 | 92% |

| Isopropanol | 11 | 87% |

| Benzyl alcohol | 11 | 75% |

*Data adapted from tert-butyl benzoate transesterification .

Amide Formation

The hydrolyzed carboxylic acid undergoes coupling with amines to form amides.

Mechanism :

Activation of the acid (e.g., HOBt/HBTU) forms an intermediate acyloxyphosphonium ion, which reacts with amines .

Example Reaction :

Typical Conditions :

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom on the pyridine ring may undergo substitution with strong nucleophiles (e.g., amines, alkoxides).

Mechanistic Considerations :

-

Fluorine’s electron-withdrawing effect activates the pyridine ring for NAS at positions ortho/para to itself.

-

Requires harsh conditions (e.g., high temperature, metal catalysts) .

Example Reaction :

Reported NAS on Fluoropyridines :

| Nucleophile | Catalyst | Temperature | Yield* |

|---|---|---|---|

| Piperidine | CuI | 150°C | 65% |

| NaN | None | 120°C | 50% |

*Based on 2-fluoropyridine derivatives .

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura coupling requires prior conversion to a boronic acid derivative.

Two-Step Process :

-

Borylation : Convert the ester to a boronic acid using directed ortho-metalation .

-

Coupling : React with aryl halides under Pd catalysis.

Example :

Key Data from Analogous Systems :

| Substrate | Coupling Partner | Yield | Source |

|---|---|---|---|

| 2-Fluoropyridine-4-Bpin | 4-Chloropyridine | 70% |

Reduction Reactions

The ester group can be reduced to a primary alcohol.

Mechanism :

LiAlH or DIBAL-H reduces the ester carbonyl to a CHOH group .

Example Reaction :

Reported Yields for Tert-Butyl Esters :

| Reducing Agent | Solvent | Yield* |

|---|---|---|

| LiAlH | THF | 85% |

| DIBAL-H | Toluene | 78% |

Scientific Research Applications

Medicinal Chemistry

(2-Fluoro-pyridin-4-YL)-acetic acid tert-butyl ester serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives have been studied for their potential as thrombin inhibitors, which are crucial in anticoagulant therapies. Research indicates that modifications to the pyridine ring can enhance biological activity and selectivity towards specific targets .

Enzyme Interactions

The compound can be utilized to study enzyme interactions and metabolic pathways. The ester group can undergo hydrolysis to release the active 2-(2-fluoropyridin-4-yl)acetic acid, which may interact with various enzymes or receptors, influencing their activity. This property is particularly useful in pharmacological studies where understanding enzyme kinetics is essential.

Agrochemicals

In the agrochemical industry, this compound is explored for its potential in developing new pesticides or herbicides. The fluorine atom in the structure may enhance the compound's efficacy by improving its binding affinity to biological targets within pests or plants.

Case Study 1: Thrombin Inhibition

A study demonstrated the synthesis and evaluation of various pyridine derivatives, including this compound, as thrombin inhibitors. The results indicated that certain derivatives exhibited significant inhibitory activity against thrombin, showcasing their potential in anticoagulant drug development .

Case Study 2: Agrochemical Development

Research focusing on the synthesis of fluorinated pyridine derivatives revealed promising results for their use as herbicides. The studies highlighted how modifications to the pyridine structure could lead to compounds with enhanced herbicidal activity against specific weed species.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(2-fluoropyridin-4-yl)acetic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

tert-Butyl 2-bromoacetate

- Structure : Bromo substituent on the acetyl group.

- Synthesis: Prepared via Hell-Volhard-Zellinsky bromination of acetic acid followed by esterification with tert-butanol .

- Reactivity : Acts as an alkylating agent; the bromine atom facilitates nucleophilic substitution reactions.

- Applications : Precursor for glycine derivatives and peptidomimetics .

- Key Difference : The bromine substituent offers different electronic and leaving-group properties compared to the fluoropyridinyl group, making it more reactive in alkylation steps .

tert-Butyl 2-(4-aminophenyl)acetate

- Structure: 4-Aminophenyl substituent on the acetyl group.

- Synthesis: Esterification of 4-aminophenylacetic acid with tert-butanol .

- Reactivity: The amino group enables conjugation or further functionalization (e.g., amide bond formation).

- Applications : Intermediate in peptide synthesis and bioactive molecule development .

- Key Difference: The electron-rich amino group contrasts with the electron-withdrawing fluorine and pyridine ring, altering solubility and reactivity in aromatic substitution reactions .

Ethyl 2-(piperidin-4-yl)acetate

- Structure : Piperidin-4-yl substituent with an ethyl ester.

- Synthesis : Prepared via alkylation or coupling reactions involving piperidine derivatives .

- Reactivity : The ethyl ester is less sterically hindered than tert-butyl, facilitating faster hydrolysis.

- Applications : Central nervous system (CNS) drug candidates due to the piperidine moiety’s bioavailability .

- Key Difference : The ethyl ester group offers faster metabolic cleavage compared to tert-butyl, impacting pharmacokinetics .

tert-Butyl diazoacetate

- Structure : Diazo group replaces the fluoropyridinyl substituent.

- Synthesis: Derived from diazoacetic acid and tert-butanol .

- Reactivity : Participates in cyclopropanation and [2+1] cycloaddition reactions.

- Applications : Building block for strained ring systems in natural product synthesis .

- Key Difference : The diazo group introduces unique reactivity for cyclopropanation, absent in the fluoropyridinyl analogue .

Comparative Data Table

Electronic and Steric Effects

- Fluorine vs. Bromine’s polarizability enhances leaving-group ability in substitution reactions .

- tert-Butyl vs. Ethyl Esters : The bulky tert-butyl group slows hydrolysis, improving stability in acidic environments, whereas ethyl esters are more labile and suitable for prodrug designs .

- Aromatic vs. Heterocyclic Substituents : Pyridine rings participate in hydrogen bonding and π-π stacking, influencing target binding in drug candidates. Piperidine moieties enhance blood-brain barrier penetration .

Biological Activity

(2-Fluoro-pyridin-4-YL)-acetic acid tert-butyl ester is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a fluorine atom and a tert-butyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and as an intermediate for drug synthesis.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 211.233 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in common organic solvents such as acetone and dichloromethane

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(2-fluoropyridin-4-yl)acetic acid, which can then interact with enzymes or receptors within biological systems. The presence of the fluorine atom enhances the compound’s binding affinity, potentially increasing its biological efficacy.

Biological Activity and Applications

Research indicates that this compound may have applications in various fields, including pharmaceuticals, particularly targeting bacterial infections and cancer therapies. Its derivatives have been explored for their roles as intermediates in drug synthesis .

Enzyme Interaction Studies

Studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, derivatives of this compound have been evaluated for their inhibitory effects on aldose reductase (ALR2), a target for alleviating diabetic complications. Compounds with carboxylic acid moieties have demonstrated significant inhibitory activity, suggesting that modifications on the pyridine ring can enhance this activity .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of selected compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Amino-pyridin-4-yl-carbamic acid tert-butyl ester | CHNO | Contains an amino group, enhancing reactivity | Potential antibacterial properties |

| 2-Bromo-pyridin-4-YL-acetic acid tert-butyl ester | CHBrNO | Bromine substitution instead of fluorine | Moderate enzyme inhibition |

| 3-Fluoro-pyridin-4-YL-acetic acid tert-butyl ester | CHFNO | Fluorine at the 3-position | Varying biological activities |

Case Studies

- Antioxidant Activity : Research has indicated that compounds with similar structures exhibit antioxidant properties, which are beneficial in reducing oxidative stress in cells. For example, certain hydroxypyridinone derivatives demonstrated significant scavenging activity against DPPH radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Enzyme Inhibition : A study on pyridine derivatives revealed that modifications on the aromatic ring could dramatically alter their inhibitory activity against ALR2. The introduction of specific functional groups has been shown to enhance selectivity and potency, making these compounds promising candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.